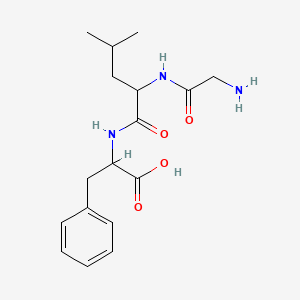

Glycylleucylphenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé Glycyl-L-leucyl-L-phénylalanine, également connu sous le nom de Gly-Leu-Phe-OH, est un tripeptide composé des acides aminés glycine, leucine et phénylalanine. Ce composé fait partie de la famille des peptides, qui sont de courtes chaînes d’acides aminés liés par des liaisons peptidiques. Les peptides jouent des rôles cruciaux dans les processus biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Glycyl-L-leucyl-L-phénylalanine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : La glycine est attachée à la résine.

Déprotection : Le groupe protecteur sur l’acide aminé est éliminé pour permettre l’ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, la leucine, est couplé à la chaîne peptidique croissante à l’aide d’un réactif de couplage tel que le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC) ou le N,N’-diisopropylcarbodiimide (DIC).

Répétition : Les étapes de déprotection et de couplage sont répétées pour l’ajout de la phénylalanine.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

En milieu industriel, la production de la Glycyl-L-leucyl-L-phénylalanine peut être mise à l’échelle à l’aide de synthétiseurs peptidiques automatisés. Ces machines automatisent le processus de SPPS, permettant une production efficace et à haut débit de peptides. De plus, des méthodes biotechnologiques impliquant la technologie de l’ADN recombinant peuvent être utilisées pour produire des peptides dans des systèmes microbiens .

Analyse Des Réactions Chimiques

Types de réactions

La Glycyl-L-leucyl-L-phénylalanine peut subir diverses réactions chimiques, notamment :

Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées en conditions acides ou basiques, décomposant le peptide en ses acides aminés constitutifs.

Oxydation : Le résidu phénylalanine peut subir des réactions d’oxydation, conduisant à la formation de dérivés de la phénylalanine.

Substitution : Les groupes amines du peptide peuvent participer à des réactions de substitution avec des électrophiles.

Réactifs et conditions courants

Hydrolyse : L’acide chlorhydrique (HCl) ou l’hydroxyde de sodium (NaOH) peuvent être utilisés pour hydrolyser les liaisons peptidiques.

Oxydation : Le peroxyde d’hydrogène (H2O2) ou d’autres agents oxydants peuvent être utilisés pour les réactions d’oxydation.

Substitution : Des électrophiles tels que les chlorures d’acyle ou les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Hydrolyse : Glycine, leucine et phénylalanine.

Oxydation : Dérivés de la phénylalanine tels que l’acide phénylpyruvique.

Substitution : Peptides modifiés avec des groupes amines substitués.

Applications de la recherche scientifique

La Glycyl-L-leucyl-L-phénylalanine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.

Biologie : Étudié pour son rôle dans les interactions protéines-protéines et les voies de signalisation cellulaire.

Médecine : Enquêté pour ses applications thérapeutiques potentielles, y compris comme système d’administration de médicaments et dans le développement de médicaments à base de peptides.

Industrie : Utilisé dans la production de matériaux à base de peptides et comme composant dans les formulations cosmétiques

Applications De Recherche Scientifique

Glycyl-L-leucyl-L-phenylalanine has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations

Mécanisme D'action

Le mécanisme d’action de la Glycyl-L-leucyl-L-phénylalanine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le peptide peut se lier aux récepteurs à la surface cellulaire, déclenchant des cascades de signalisation intracellulaires. Ces interactions peuvent moduler divers processus biologiques, y compris la croissance cellulaire, la différenciation et l’apoptose. Les voies spécifiques impliquées dépendent du contexte et du système biologique étudié .

Comparaison Avec Des Composés Similaires

Composés similaires

Glycyl-L-leucyl-L-phénylalanine : Un tripeptide avec une structure et des propriétés similaires.

Glycyl-L-phénylalanine : Un dipeptide avec une composition d’acides aminés similaire mais sans leucine.

Leucyl-L-phénylalanine : Un autre dipeptide avec des propriétés similaires mais sans glycine.

Unicité

La Glycyl-L-leucyl-L-phénylalanine est unique en raison de sa séquence spécifique d’acides aminés, qui confère des propriétés chimiques et biologiques distinctes. La présence de glycine, de leucine et de phénylalanine dans un seul peptide permet des interactions et des fonctions uniques qui ne sont pas observées dans d’autres peptides avec des séquences différentes .

Propriétés

Formule moléculaire |

C17H25N3O4 |

|---|---|

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |

Clé InChI |

TVUWMSBGMVAHSJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[5-(3-chloro-3-methylbutyl)-14-methoxy-8,23,23-trimethyl-16,20-dioxo-11-propan-2-ylidene-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoate](/img/structure/B10753574.png)

![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B10753582.png)

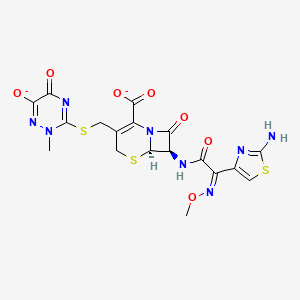

![disodium;(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-2,4-diaza-1-azanidacyclohex-3-en-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753628.png)

![tetrasodium;(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate](/img/structure/B10753650.png)

![(4R,5R,6S)-4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753660.png)

![(2R,4R,5S,6S)-4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753679.png)